3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol
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Overview
Description
3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol is an organic compound with the molecular formula C21H32N2O . It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a quinoline core substituted with dibutylamino and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol involves several steps. One common method includes the reaction of 2-methyl-4-methoxy diphenylamine with 4-dibutylamino keto acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications .
Chemical Reactions Analysis
Types of Reactions
3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: Various substituents can replace the existing groups on the quinoline core, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline compounds .
Scientific Research Applications
3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylamino-3-methyl-6-dibutylamino fluorane
- 3-Dibutylamino-6-methyl-7-anilinofluoran
Uniqueness
3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol is unique due to its specific substitution pattern on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C21H32N2O |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-[(dibutylamino)methyl]-2,6,8-trimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C21H32N2O/c1-6-8-10-23(11-9-7-2)14-19-17(5)22-20-16(4)12-15(3)13-18(20)21(19)24/h12-13H,6-11,14H2,1-5H3,(H,22,24) |
InChI Key |
VENUXVDFYHFXPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC1=C(NC2=C(C=C(C=C2C1=O)C)C)C |
Origin of Product |
United States |
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